Azoxymethane

Übersicht

Beschreibung

Die anaerobe Oxidation von Methan (AOM) ist ein mikrobieller Prozess, der eine bedeutende Rolle im globalen Kohlenstoffkreislauf spielt, indem er Methanemissionen aus natürlichen und anthropogenen Quellen mindert . Methan ist ein starkes Treibhausgas, und seine Oxidation ist entscheidend, um seine Auswirkungen auf die globale Erwärmung zu reduzieren . AOM wird hauptsächlich von einem Konsortium aus anaeroben methanotrophen Archaeen und Sulfat-reduzierenden Bakterien durchgeführt .

Präparationsmethoden

Die Vorbereitung der anaeroben Oxidation von Methan beinhaltet die Kultivierung spezifischer mikrobieller Konsortien unter anaeroben Bedingungen. Diese Konsortien umfassen typischerweise anaerobe methanotrophe Archaeen und Sulfat-reduzierende Bakterien . Der Kultivierungsprozess erfordert eine kontrollierte Umgebung mit spezifischen Elektronenakzeptoren wie Sulfat, Nitrat oder Nitrit . Industrielle Produktionsmethoden für AOM sind aufgrund der Komplexität der Aufrechterhaltung der erforderlichen anaeroben Bedingungen und mikrobiellen Interaktionen nicht gut etabliert.

Vorbereitungsmethoden

The preparation of anaerobic oxidation of methane involves the cultivation of specific microbial consortia under anaerobic conditions. These consortia typically include anaerobic methanotrophic archaea and sulfate-reducing bacteria . The cultivation process requires a controlled environment with specific electron acceptors such as sulfate, nitrate, or nitrite . Industrial production methods for AOM are not well-established due to the complexity of maintaining the required anaerobic conditions and microbial interactions.

Analyse Chemischer Reaktionen

Die anaerobe Oxidation von Methan beinhaltet mehrere Schlüsselreaktionen:

Oxidation: Methan wird in Gegenwart von Sulfat als Elektronenakzeptor zu Kohlendioxid oxidiert.

Reduktion: Sulfat wird während des Prozesses zu Schwefelwasserstoff reduziert.

Substitution: In einigen Umgebungen kann Nitrat oder Nitrit Sulfat als Elektronenakzeptor ersetzen.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen:

Sulfat: Primärer Elektronenakzeptor in marinen Umgebungen.

Nitrat/Nitrit: Häufig in terrestrischen, wassergesättigten Systemen wie Reisfeldern und Feuchtgebieten.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Kohlendioxid und Schwefelwasserstoff .

Wissenschaftliche Forschungsanwendungen

Die anaerobe Oxidation von Methan hat mehrere wissenschaftliche Forschungsanwendungen:

Umweltwissenschaften: AOM wird hinsichtlich seiner Rolle bei der Eindämmung von Methanemissionen und seiner Auswirkungen auf die globale Erwärmung untersucht.

Mikrobielle Ökologie: Die Forschung konzentriert sich auf das Verständnis der mikrobiellen Konsortien, die an AOM beteiligt sind, und deren Wechselwirkungen.

Biogeochemie: AOM ist entscheidend für die Aufrechterhaltung des Gleichgewichts von Treibhausgasen in der Atmosphäre.

Abwasserbehandlung: AOM-Prozesse werden hinsichtlich ihres Potenzials in der Stickstoffentfernung und in Abwasserbehandlungssystemen untersucht.

Wirkmechanismus

Der Mechanismus der anaeroben Oxidation von Methan umfasst die folgenden Schritte:

Methanaktivierung: Methan wird von anaeroben methanotrophen Archaeen aktiviert.

Elektronentransfer: Elektronen werden von Methan auf Sulfat, Nitrat oder Nitrit übertragen.

Sulfatreduktion: Sulfat wird von Sulfat-reduzierenden Bakterien zu Schwefelwasserstoff reduziert.

Die beteiligten molekularen Zielmoleküle und Pfade umfassen Sulfat-Adenylyltransferase, APS-Kinase, APS/PAPS-Reduktase und Sulfit-Reduktasen .

Wissenschaftliche Forschungsanwendungen

Induction of Colorectal Cancer Models

Overview:

Azoxymethane is extensively used to create animal models that mimic human colorectal cancer progression. These models are pivotal for studying tumorigenesis and evaluating potential therapeutic interventions.

Case Study:

A study demonstrated that AOM-induced tumors in mice exhibit characteristics similar to human colorectal cancer, including the progression from aberrant crypt foci to adenomas and carcinomas. This model allows researchers to investigate genetic and environmental factors influencing cancer development .

Experimental Protocols:

- Dosing Regimens: Various dosing protocols have been established, with studies indicating that intraperitoneal administration of AOM at doses ranging from 5 to 20 mg/kg body weight can effectively induce tumors in different mouse strains .

- Treatment Variability: Research has highlighted the need for standardized treatment protocols due to variability in tumor induction across different genetic backgrounds of mice .

Chemoprevention Studies

Overview:

AOM is integral in evaluating the efficacy of chemopreventive agents. Researchers use AOM-induced models to assess how various compounds can inhibit tumor development.

Key Findings:

- Silibinin Study: A significant study reported that silibinin, a natural compound, effectively inhibited AOM-induced colon tumorigenesis in mice. The treatment resulted in reduced tumor multiplicity and size, alongside modulation of key molecular markers associated with inflammation and cell survival .

- Antioxidant Treatments: Other studies have shown that antioxidant-rich extracts can ameliorate the cytotoxic effects of AOM, suggesting potential protective strategies against AOM-induced carcinogenesis .

Molecular Mechanism Exploration

Overview:

The use of AOM has facilitated insights into the molecular pathways involved in colorectal cancer. Understanding these pathways is crucial for developing targeted therapies.

Research Insights:

- Studies have identified alterations in signaling pathways (e.g., β-catenin and phosphoinositide 3-kinase pathways) following AOM treatment, which are critical for understanding tumor progression and identifying therapeutic targets .

- The AOM model has also been employed to explore genetic predispositions to colorectal cancer, revealing strain-dependent differences in susceptibility and tumor promotion .

Inflammatory Colorectal Cancer Models

Overview:

AOM is often combined with other agents (e.g., Dextran Sodium Sulfate) to study colitis-associated cancer models. This approach helps elucidate the role of inflammation in cancer development.

Application Example:

The AOM/Dextran Sodium Sulfate model is widely recognized for studying inflammatory bowel disease-related cancers. This model has provided insights into the interplay between chronic inflammation and carcinogenesis, highlighting potential therapeutic avenues .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Colorectal Cancer Models | Induces tumors resembling human colorectal cancer | Progression from aberrant crypt foci to adenomas |

| Chemoprevention Studies | Evaluates protective agents against AOM-induced tumors | Silibinin reduces tumor size; antioxidants mitigate cytotoxicity |

| Molecular Mechanisms | Investigates signaling pathways affected by AOM | Alterations in β-catenin and phosphoinositide pathways |

| Inflammatory Cancer Models | Studies colitis-associated cancers using combined agents | Insights into inflammation's role in carcinogenesis |

Wirkmechanismus

The mechanism of anaerobic oxidation of methane involves the following steps:

Methane Activation: Methane is activated by anaerobic methanotrophic archaea.

Electron Transfer: Electrons are transferred from methane to sulfate, nitrate, or nitrite.

Sulfate Reduction: Sulfate is reduced to hydrogen sulfide by sulfate-reducing bacteria.

The molecular targets and pathways involved include sulfate adenylyltransferase, APS kinase, APS/PAPS reductase, and sulfite reductases .

Vergleich Mit ähnlichen Verbindungen

Die anaerobe Oxidation von Methan kann mit anderen ähnlichen mikrobiellen Prozessen verglichen werden:

Aerobe Methanoxidation: Beinhaltet die Oxidation von Methan in Gegenwart von Sauerstoff durch aerobe Methanotrophen.

Anaerobe Ammoniakoxidation (Anammox): Beinhaltet die Oxidation von Ammoniak unter Verwendung von Nitrit als Elektronenakzeptor, wodurch atmosphärischer Distickstoff entsteht.

Die Einzigartigkeit von AOM liegt in seiner Fähigkeit, Methan unter anaeroben Bedingungen zu oxidieren, was mit der aeroben Methanoxidation nicht möglich ist . Ähnliche Verbindungen umfassen:

Methan: Das primäre Substrat für AOM.

Sulfat: Der primäre Elektronenakzeptor in marinen Umgebungen.

Nitrat/Nitrit: Alternative Elektronenakzeptoren in terrestrischen Umgebungen.

Biologische Aktivität

Azoxymethane (AOM) is a potent chemical carcinogen primarily used in laboratory settings to induce colorectal cancer in animal models. Its biological activity is characterized by its ability to cause DNA damage, promote tumorigenesis, and serve as a platform for studying cancer prevention strategies. This article synthesizes current findings on the biological effects of AOM, supported by case studies and research data.

AOM is metabolized in the liver to methylazoxymethanol, which subsequently forms DNA adducts leading to mutations. The primary pathways affected by AOM include:

- K-ras Mutation : AOM induces mutations in the K-ras gene, a key player in cell proliferation and survival.

- Beta-Catenin Pathway : AOM's action prevents the degradation of beta-catenin, resulting in increased cell proliferation.

- TGF-beta Signaling : AOM inhibits TGF-beta, a protein that normally promotes apoptosis, contributing to tumor survival and growth.

These mechanisms illustrate how AOM mimics the pathogenesis of human sporadic colon cancer, making it an effective model for studying colorectal cancer .

Experimental Models

AOM is frequently used in various experimental models to study colorectal cancer:

- Rodent Models : Typically, rodents are injected with AOM to induce aberrant crypt foci (ACF), which are precursors to colon tumors. Studies have shown that dietary interventions can significantly reduce the incidence of ACF and subsequent tumors .

- Organoid Models : Recent advancements include the use of intestinal organoids derived from mouse embryonic stem cells treated with AOM. These models help in understanding the molecular changes associated with carcinogenesis .

Case Studies

- Dietary Interventions : A study demonstrated that feeding rats a diet enriched with rice germ during the initiation phase of AOM treatment significantly reduced the incidence of colonic adenocarcinoma from 71% to 29% (P < 0.01) compared to control groups .

- Chemopreventive Agents : The selective COX-1 inhibitor mofezolac was shown to suppress AOM-induced colonic adenocarcinomas effectively. In a controlled study, rats treated with mofezolac exhibited reduced tumor volume and incidence compared to those receiving AOM alone .

Data Tables

The following table summarizes findings from various studies on the effects of different treatments on AOM-induced tumors:

| Treatment | Effective No. Animals | Tumor Volume per Rat (mm³) | Adenoma Incidence (%) | Adenocarcinoma Incidence (%) |

|---|---|---|---|---|

| AOM Alone | 53 | 23.7 ± 31.2 | 100 | 100 |

| AOM + Mofezolac (600 ppm) | 34 | 18.7 ± 27.8 | 58 | 85 |

| AOM + Mofezolac (1200 ppm) | 34 | 7.5 ± 11.8 | 22 | 32 |

| Rice Germ Diet | Varies | Not reported | 29 | Not reported |

Data are mean ± SD values where applicable.

Eigenschaften

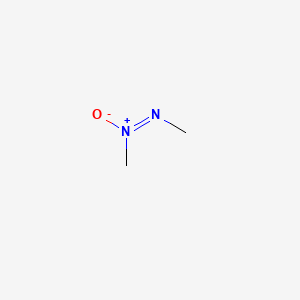

IUPAC Name |

methyl-methylimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAKHGXRMXWHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=[N+](C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020124, DTXSID70860350 | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methyl-ONN-azoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxymethane is a clear oily liquid. (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

208 °F at 760 mmHg (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25843-45-2, 54168-20-6 | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025843452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methylazoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054168206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0N1J0SEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.